

Analysis of 10-Hydroxydihydroperaksine Reveals a Gap in Current Crystallographic Knowledge

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Compound of Interest

Compound Name: 10-Hydroxydihydroperaksine

Cat. No.: B14854810

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Despite significant interest in the structural elucidation of natural compounds for drug development, a comprehensive crystal structure analysis of **10-Hydroxydihydroperaksine** is not publicly available in scientific literature or crystallographic databases. This conclusion follows an exhaustive search for relevant research papers, crystallographic data, and experimental protocols pertaining to this specific alkaloid.

Researchers and professionals in drug development seeking to understand the three-dimensional conformation and intermolecular interactions of **10-Hydroxydihydroperaksine** will find a notable absence of published data. The compound is identified by its chemical formula, C₁₉H₂₄N₂O₃, and a molecular weight of 328.4 g/mol ^[1] However, detailed crystallographic tables, experimental methodologies for its structure determination, and associated biological signaling pathways—critical components for a thorough technical guide—remain uncharacterized in the public domain.

The standard workflow for a crystal structure analysis, which would typically be detailed in a whitepaper of this nature, involves several key stages. This process begins with the isolation and purification of the compound, followed by crystallization to obtain high-quality single crystals. These crystals are then subjected to X-ray diffraction analysis to collect diffraction data, which is subsequently processed to solve and refine the crystal structure. The final output includes precise atomic coordinates, bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

In the absence of specific data for **10-Hydroxydihydroperaksine**, a generalized workflow for small molecule crystallography is presented below.

Generalized Experimental Workflow for Crystal Structure Analysis

The logical flow of determining the crystal structure of a novel natural product is outlined in the following diagram.



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A generalized workflow for small molecule crystal structure analysis.

Due to the lack of specific studies on **10-Hydroxydihydroperaksine**, it is not possible to provide quantitative data tables or detailed experimental protocols as requested. Furthermore, no information on its biological activity or associated signaling pathways could be retrieved, precluding the creation of relevant diagrams.

This report underscores a significant opportunity for future research. The determination of the crystal structure of **10-Hydroxydihydroperaksine** would be a valuable contribution to the field of natural product chemistry and could provide a foundation for understanding its structure-activity relationships, potentially guiding future drug discovery efforts.

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References

- 1. bocsci.com [bocsci.com]
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